4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide
Description
Properties
IUPAC Name |
4-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-8-6-11(17(19)20)15-16(8)7-9-2-4-10(5-3-9)12(18)14-13/h2-6H,7,13H2,1H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNMSBOQXOPPMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies
Pyrazole rings are typically synthesized via cyclocondensation of 1,3-diketones or β-keto esters with hydrazines. For 5-methyl-3-nitropyrazole:
Method A: Hydrazine-Hydrate-Mediated Cyclization
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React ethyl 4-methyl-3-oxopentanoate with hydrazine hydrate in ethanol under reflux.
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Nitration using HNO₃/H₂SO₄ at 0–5°C achieves selective C-3 nitro substitution.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (nitration step) |
| Catalyst | Sulfuric acid (98%) |
| Yield | 72–78% |
Method B: Nitro-Group Retention via Directed Ortho-Metalation
-
Start with 5-methylpyrazole.
-
Use LDA (lithium diisopropylamide) to deprotonate C-3, followed by quenching with nitro sources (e.g., NO₂BF₄).
Benzohydrazide Subunit Preparation
Hydrazidation of Benzoic Acid Derivatives
The benzohydrazide is synthesized from methyl 4-(bromomethyl)benzoate:
-
Nucleophilic substitution : React with hydrazine hydrate (80% ethanol, 60°C, 4 h).
Key Data
| Parameter | Value |
|---|---|
| Solvent | Ethanol/water (3:1) |
| Reaction Time | 4 hours |
| Yield | 85–90% |
Coupling of Pyrazole and Benzohydrazide Moieties
Nucleophilic Alkylation
The most widely reported method involves alkylation of the pyrazole nitrogen with 4-(bromomethyl)benzohydrazide:
Procedure
-
Dissolve 5-methyl-3-nitropyrazole (1.0 eq) and 4-(bromomethyl)benzohydrazide (1.1 eq) in DMF.
Optimization Insights
Mitsunobu Reaction for Ether Linkage
An alternative approach uses Mitsunobu conditions to couple hydroxylated intermediates:
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Prepare 4-(hydroxymethyl)benzohydrazide via NaBH₄ reduction.
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React with 5-methyl-3-nitropyrazole using DIAD and PPh₃ in THF.
Advantages
One-Pot Tandem Synthesis
Recent advances enable concurrent pyrazole formation and coupling:
Steps
-
Mix ethyl 4-methylacetoacetate, hydrazine hydrate, and 4-(bromomethyl)benzohydrazide.
Performance Metrics
| Parameter | Value |
|---|---|
| Total Yield | 65% |
| Purity (HPLC) | ≥98% |
Catalytic and Green Chemistry Approaches
Acid-Catalyzed Condensation
Trifluoroacetic acid (0.1 eq) enhances coupling efficiency by activating the pyrazole nitrogen:
Solvent-Free Mechanochemical Synthesis
Ball-milling 5-methyl-3-nitropyrazole and 4-(bromomethyl)benzohydrazide with K₂CO₃:
Purification and Characterization
Crystallization Techniques
Analytical Data
¹H NMR (400 MHz, DMSO-d₆)
δ 8.21 (s, 1H, pyrazole-H), 7.85 (d, J = 8.0 Hz, 2H, Ar-H), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 5.32 (s, 2H, CH₂), 2.42 (s, 3H, CH₃).
HPLC Purity
-
Column: C18 (4.6 × 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile/0.1% H₃PO₄ (60:40).
Scale-Up and Industrial Considerations
Cost-Effective Nitration
Replacing fuming HNO₃ with NaNO₂/HCl:
Waste Management
-
Solvent Recovery : Distill DMF (85% recovery) for reuse.
-
Acid Neutralization : Treat nitration waste with CaCO₃ slurry before disposal.
Emerging Methodologies
Photocatalytic Coupling
Visible-light-mediated C–N bond formation using Ru(bpy)₃Cl₂:
Chemical Reactions Analysis
Types of Reactions
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide can undergo various chemical reactions, including:
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Condensation: Aldehydes or ketones, acidic or basic conditions.
Major Products Formed
Reduction: 4-[(5-methyl-3-amino-1H-pyrazol-1-yl)methyl]benzohydrazide.
Substitution: Various alkylated derivatives.
Condensation: Schiff bases with different aldehydes or ketones.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds containing pyrazole and hydrazide functionalities exhibit significant anticancer properties. For instance, derivatives similar to 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies suggest that these compounds may act by interfering with cellular signaling pathways involved in tumor growth .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. This is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes. Pyrazole derivatives are particularly noted for their effectiveness against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .
3. Anti-inflammatory Effects
In vitro studies have revealed that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases such as arthritis and asthma .
Biochemical Applications
1. Enzyme Inhibition
The compound has been explored for its potential as an inhibitor of various enzymes, including monoamine oxidase and cyclooxygenase. These enzymes play critical roles in neurotransmitter metabolism and inflammatory processes, respectively. By inhibiting these enzymes, the compound may help in managing conditions like depression and chronic pain .
2. Drug Development
Given its diverse biological activities, this compound serves as a lead compound in drug development. Its structural modifications can lead to the discovery of new pharmacologically active agents with improved efficacy and reduced side effects .
Material Science Applications
1. Synthesis of Functional Materials
The unique properties of this compound have been utilized in the synthesis of advanced materials such as polymers and nanocomposites. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it suitable for various industrial applications .
2. Photophysical Studies
Research has also focused on the photophysical properties of this compound, which may be useful in developing sensors or light-emitting devices. The pyrazole moiety contributes to interesting electronic properties that can be exploited in optoelectronic applications .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The target compound’s structure is distinguished by its nitro-pyrazole substituent. Below is a comparative analysis with structurally related benzohydrazides:
*Calculated based on structural formula.
Key Observations :
- Electron-Withdrawing Groups : The nitro group in the target compound may reduce solubility compared to halogenated analogs (e.g., 6c), but it could improve stability and reactivity in electrophilic environments.
- Heterocyclic Diversity : Pyrazole (target) vs. benzimidazole (5a) or thiazole () alters binding modes. Benzimidazole derivatives show stronger DNA intercalation , while thiazoles target microbial enzymes .
Comparison with Other Routes :
Hypothesized Activity for Target Compound :
Physicochemical and Spectral Data
- NMR/MS Trends : Pyrazole protons typically appear as singlets (δ 7.5–8.5 ppm), while nitro groups deshield adjacent protons. Comparable compounds (e.g., ’s B2) show distinct ¹H-NMR signals for fluorinated aryl groups (δ 7.2–7.8 ppm) .
- Solubility : Nitro-pyrazole derivatives are less soluble in water than halogenated analogs (e.g., 6c) due to reduced polarity.
Biological Activity
The compound 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide is a derivative of benzohydrazide and pyrazole, which has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzohydrazide moiety linked to a pyrazole ring, which is crucial for its biological activity.
Research indicates that the biological activity of pyrazole derivatives, including this compound, may involve several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit specific enzymes associated with cancer progression and inflammation. For instance, they may target kinases such as BRAF(V600E) and EGFR, which are critical in cell signaling pathways related to tumor growth .
- Antioxidant Properties : Compounds in this class have been shown to exhibit antioxidant activity, potentially reducing oxidative stress in cells and tissues .
- Antimicrobial Activity : Some studies suggest that pyrazole derivatives possess significant antimicrobial properties, inhibiting the growth of various bacterial strains .
Antitumor Activity
Several studies have reported on the antitumor potential of pyrazole derivatives. For example:
- A series of compounds were synthesized and evaluated for their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazole derivatives exhibited significant cytotoxicity and could enhance the effects of conventional chemotherapy agents like doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored through various assays:
- In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in macrophages stimulated by lipopolysaccharides (LPS) .
Antimicrobial Properties
Research has highlighted the antimicrobial efficacy of pyrazole derivatives against several pathogenic microorganisms:
- A study showed that certain pyrazole compounds effectively inhibited the growth of bacteria in vitro, suggesting their potential use as antimicrobial agents .
Case Studies
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antitumor | Significant cytotoxicity against MCF-7 cells; enhanced doxorubicin efficacy |
| Study 2 | Anti-inflammatory | Inhibition of TNF-α production in LPS-stimulated macrophages |
| Study 3 | Antimicrobial | Effective against multiple bacterial strains; potential for drug development |
Q & A
Q. What are the most reliable synthetic routes for preparing 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide?
A common approach involves refluxing benzohydrazide with pyrazole derivatives under acidic conditions. For example, a related compound was synthesized by reacting 4-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one with benzohydrazide in glacial acetic acid and anhydrous sodium acetate at reflux for 8–10 hours . Another method employs cyclization of hydrazide intermediates using phosphorus oxychloride as a catalyst at elevated temperatures (120°C) . For nitro-group introduction, nitration of pyrazole precursors with acetyl nitrate or nitric acid/sulfuric acid mixtures is recommended, as demonstrated in nitropyrazole syntheses .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Key techniques include:
- HPLC (≥95% purity validation) ,
- 1H/13C NMR for structural elucidation (e.g., confirming hydrazide and pyrazole proton environments) ,
- IR spectroscopy to identify functional groups like C=O (1660–1680 cm⁻¹) and N–H (3200–3400 cm⁻¹) ,
- Elemental analysis to verify stoichiometry .
X-ray crystallography is optional but valuable for resolving ambiguities in tautomeric forms .
Q. How can researchers optimize reaction yields for this compound?
Optimization strategies include:
- Using excess hydrazide derivatives (1.2–1.5 molar equivalents) to drive condensation reactions ,
- Employing sodium acetate or potassium hydride as bases to deprotonate intermediates ,
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .
Advanced Research Questions
Q. What structural features of this compound influence its bioactivity, and how can structure-activity relationships (SAR) be explored?
The nitro group at position 3 and methyl group at position 5 on the pyrazole ring are critical for electronic and steric effects. SAR studies on analogous compounds suggest:
- Anticonvulsant activity : Nitro and chloro substituents enhance activity in maximal electroshock (MES) assays, likely via GABAergic modulation .
- Antimicrobial potential : Hybridization with triazoles or thiadiazines improves lipophilicity and membrane penetration .
To explore SAR, systematically vary substituents (e.g., replace nitro with cyano or methoxy groups) and evaluate bioactivity in in vitro models .
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms or regiochemistry?
X-ray diffraction can unambiguously assign the position of nitro groups and confirm tautomeric equilibria. For example, crystallography of the related compound 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-triazol-4-yl]-4,5-dihydropyrazole confirmed the keto-enol tautomerism of the pyrazole ring and the spatial orientation of substituents . This data is critical when NMR or IR results are inconclusive due to dynamic exchange processes.
Q. What mechanistic insights explain conflicting bioactivity results in different assay systems?
Discrepancies may arise from:
- Metabolic instability : The nitro group may undergo reductive metabolism in in vivo models but remain intact in in vitro assays .
- Solubility limitations : Poor aqueous solubility (common in hydrazide derivatives) can reduce bioavailability in cell-based assays. Use DMSO/cosolvent systems (≤1% v/v) to mitigate this .
- Target selectivity : Off-target effects in whole-organism models (e.g., MES-induced seizures) versus isolated enzyme assays .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic profiles?
- Molecular docking : Screen derivatives against target proteins (e.g., GABA receptors) using AutoDock Vina or Schrödinger Suite .
- ADMET prediction : Use QikProp or SwissADME to optimize logP (target 2–4), polar surface area (<140 Ų), and metabolic stability .
- DFT calculations : Analyze electron density maps to predict sites for electrophilic/nucleophilic modifications .
Methodological Considerations
Q. What protocols are recommended for evaluating stability under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours, monitoring degradation via HPLC .
- Light sensitivity : Store solutions in amber vials and assess photodegradation under UV/visible light .
- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
